molecular formula C17H13BrCl2N2O2 B4014398 N-(2-bromophenyl)-1-(3,4-dichlorophenyl)-5-oxopyrrolidine-3-carboxamide

N-(2-bromophenyl)-1-(3,4-dichlorophenyl)-5-oxopyrrolidine-3-carboxamide

Cat. No.: B4014398
M. Wt: 428.1 g/mol
InChI Key: DDQQBOGHJQDMSN-UHFFFAOYSA-N
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Description

N-(2-bromophenyl)-1-(3,4-dichlorophenyl)-5-oxopyrrolidine-3-carboxamide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by the presence of bromine, chlorine, and a pyrrolidine ring, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-bromophenyl)-1-(3,4-dichlorophenyl)-5-oxopyrrolidine-3-carboxamide typically involves multi-step organic reactions. One common method includes the reaction of 2-bromobenzoyl chloride with 3,4-dichloroaniline to form an intermediate, which is then cyclized with a suitable reagent to form the pyrrolidine ring. The reaction conditions often require the use of solvents like dichloromethane or toluene, and catalysts such as triethylamine or pyridine to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-bromophenyl)-1-(3,4-dichlorophenyl)-5-oxopyrrolidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine and chlorine atoms in the compound can participate in nucleophilic substitution reactions with reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of ethers or substituted aromatic compounds.

Scientific Research Applications

N-(2-bromophenyl)-1-(3,4-dichlorophenyl)-5-oxopyrrolidine-3-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-(2-bromophenyl)-1-(3,4-dichlorophenyl)-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-bromophenyl)-2-[(3,4-dichlorophenyl)amino]acetamide
  • (2-bromophenyl)-(3,4-dichlorophenyl)methanol

Uniqueness

N-(2-bromophenyl)-1-(3,4-dichlorophenyl)-5-oxopyrrolidine-3-carboxamide stands out due to its unique combination of bromine, chlorine, and the pyrrolidine ring. This combination imparts distinct chemical properties, making it valuable for specific research applications that similar compounds may not fulfill.

Properties

IUPAC Name

N-(2-bromophenyl)-1-(3,4-dichlorophenyl)-5-oxopyrrolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13BrCl2N2O2/c18-12-3-1-2-4-15(12)21-17(24)10-7-16(23)22(9-10)11-5-6-13(19)14(20)8-11/h1-6,8,10H,7,9H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDQQBOGHJQDMSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1=O)C2=CC(=C(C=C2)Cl)Cl)C(=O)NC3=CC=CC=C3Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13BrCl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(2-bromophenyl)-1-(3,4-dichlorophenyl)-5-oxopyrrolidine-3-carboxamide
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N-(2-bromophenyl)-1-(3,4-dichlorophenyl)-5-oxopyrrolidine-3-carboxamide
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N-(2-bromophenyl)-1-(3,4-dichlorophenyl)-5-oxopyrrolidine-3-carboxamide
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N-(2-bromophenyl)-1-(3,4-dichlorophenyl)-5-oxopyrrolidine-3-carboxamide
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N-(2-bromophenyl)-1-(3,4-dichlorophenyl)-5-oxopyrrolidine-3-carboxamide
Reactant of Route 6
N-(2-bromophenyl)-1-(3,4-dichlorophenyl)-5-oxopyrrolidine-3-carboxamide

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